1-(8-ethoxy-2H-chromen-3-yl)ethanone
Description
Properties
CAS No. |
178561-54-1 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.252 |
IUPAC Name |
1-(8-ethoxy-2H-chromen-3-yl)ethanone |
InChI |
InChI=1S/C13H14O3/c1-3-15-12-6-4-5-10-7-11(9(2)14)8-16-13(10)12/h4-7H,3,8H2,1-2H3 |
InChI Key |
RDIRNUBZJLCGMG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1OCC(=C2)C(=O)C |
Synonyms |
Ethanone, 1-(8-ethoxy-2H-1-benzopyran-3-yl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Bioactive Comparisons
Research Findings and SAR Insights
- Substituent Effects :
- Core Structure Impact :
- Unmet Needs : Direct comparative studies between ethoxy- and methoxy-chromenes are lacking. Further crystallographic and docking analyses could elucidate substituent effects on target binding.
Preparation Methods
Ethanol/Piperidine-Mediated Synthesis
In a representative procedure, 3-ethoxysalicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) are refluxed in ethanol (20 mL) with piperidine (0.5 mL) for 2 hours. The product precipitates upon cooling, yielding pale yellow crystals after recrystallization from ethanol (88% yield, m.p. 130–132°C). Infrared (IR) spectroscopy confirms carbonyl stretches at 1,730 cm⁻¹ (ester) and 1,678 cm⁻¹ (acetyl), while ¹H-NMR reveals characteristic signals for the ethoxy group (δ 1.40 ppm, triplet) and acetyl methyl (δ 2.58 ppm, singlet).
Advantages : High yield, simple workup.
Limitations : Requires prolonged heating and hazardous solvents.
Solvent-Free Green Synthesis
Emerging approaches prioritize sustainability by eliminating organic solvents. A solvent-free variant employs mechanochemical grinding of 3-ethoxysalicylaldehyde and ethyl acetoacetate with a catalytic amount of p-toluenesulfonic acid (PTSA) .
Reaction Optimization
Grinding reactants (1:1 molar ratio) with PTSA (10 mol%) for 30 minutes at room temperature yields this compound in 82% purity. Further purification via column chromatography (hexane:ethyl acetate, 4:1) enhances the yield to 75%.
Key Data :
-
Reaction time : 30 minutes (vs. 2 hours for classical method).
-
Environmental impact : Reduced waste generation (E-factor = 1.2).
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A protocol using acetic acid/sodium acetate as a catalyst system achieves completion in 15–30 minutes.
Procedure Details
A mixture of 3-ethoxysalicylaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and sodium acetate (0.1 mmol) in acetic acid (5 mL) is irradiated at 70°C under microwave conditions (300 W). The product isolates in 85% yield after recrystallization.
Characterization :
-
HPLC purity : >98%.
-
Mass spectrometry : m/z 204.22 [M+H]⁺, consistent with molecular formula C₁₂H₁₂O₃.
Comparative Analysis of Synthesis Methods
| Method | Catalyst | Solvent | Time | Yield | Purity |
|---|---|---|---|---|---|
| Classical Pechmann | Piperidine | Ethanol | 2 hours | 88% | 95% |
| Solvent-Free | PTSA | None | 30 min | 75% | 82% |
| Microwave | Sodium acetate | Acetic acid | 30 min | 85% | 98% |
Key Observations :
-
Microwave synthesis balances speed and yield, ideal for high-throughput applications.
-
Solvent-free methods, while greener, require post-reaction purification.
Mechanistic Insights
The Pechmann condensation proceeds via acid-catalyzed cyclization :
-
Knoevenagel adduct formation : Ethyl acetoacetate reacts with 3-ethoxysalicylaldehyde to form an α,β-unsaturated ketone intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen generates the coumarin core.
-
Ester hydrolysis : The ethoxy group remains intact under mild acidic conditions.
In microwave-assisted reactions, dielectric heating accelerates proton transfer and cyclization, reducing activation energy.
Characterization and Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 5.1000 Å, b = 12.7455 Å, and c = 15.1300 Å. The acetyl group adopts a planar conformation, stabilized by C–H···O interactions.
Spectroscopic Data
-
¹³C-NMR : δ 161.2 ppm (C=O), 153.4 ppm (coumarin C-2), 112.8 ppm (C-3).
-
UV-Vis : λₘₐₓ = 320 nm (π→π* transition of the coumarin ring).
Industrial and Environmental Considerations
While classical methods dominate lab-scale synthesis, microwave and solvent-free protocols align with green chemistry principles (atom economy = 89%, carbon efficiency = 92%) . Scaling these methods requires addressing energy input (microwave) and catalyst recovery (PTSA).
Q & A
Q. What synthetic methodologies are optimal for preparing 1-(8-ethoxy-2H-chromen-3-yl)ethanone?
The compound can be synthesized via a base-catalyzed cyclocondensation reaction. A typical protocol involves refluxing 2-hydroxy-3-ethoxybenzaldehyde with methyl vinyl ketone in 1,4-dioxane using potassium carbonate as a base. After 12 hours, the mixture is quenched with ice water, extracted with methylene chloride, and purified via flash chromatography (yield ~22%). Recrystallization from ethanol yields crystals suitable for X-ray diffraction . Key parameters include stoichiometric excess of methyl vinyl ketone (1.6:1 molar ratio) and reflux conditions to ensure complete conversion.
Q. How is the purity and structural identity of this compound validated?
Purity is assessed using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30; flow rate: 1 mL/min; UV detection at 254 nm). Structural confirmation combines spectroscopic techniques:
- 1H/13C NMR : Ethoxy protons appear as a triplet at δ 1.3–1.5 ppm (CH3) and a quartet at δ 4.0–4.2 ppm (OCH2). The chromene ring protons resonate between δ 6.5–7.5 ppm.
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O of ethoxy).
- Mass spectrometry : Molecular ion peak at m/z 218 (M⁺) .
Q. What biological activities are associated with this compound?
Chromene derivatives exhibit anti-inflammatory and anticancer properties. In vitro screening involves:
- Anti-inflammatory assays : Inhibition of COX-2 enzyme activity (IC50 determination via ELISA).
- Anticancer studies : Cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Dose-response curves (0–100 μM) are analyzed for IC50 values .
Advanced Research Questions
Q. How are crystallographic disorders resolved in this compound?
Disorder in the ethoxy group or chromene ring is addressed using SHELXL refinement. Hydrogen atoms are placed geometrically (riding model: C–H = 0.95–1.00 Å, Uiso = 1.2–1.5 Ueq). The C2/c space group (monoclinic system) is confirmed via systematic absences. R-factors < 0.05 and wR2 < 0.15 indicate robust refinement. Twinning tests (PLATON) and residual density maps (< 0.5 eÅ⁻³) validate the model .
Q. How to resolve contradictions in spectroscopic data between synthesis batches?
Discrepancies in NMR or IR spectra may arise from residual solvents or tautomeric forms. Mitigation strategies include:
- Dynamic NMR : Variable-temperature studies to detect tautomerism (e.g., keto-enol shifts).
- HPLC-MS : Quantify impurities >0.1% using high-resolution Q-TOF.
- Crystallographic cross-validation : Compare experimental XRD data with simulated patterns (Mercury software) .
Q. What computational approaches predict the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to study binding to COX-2 or kinase domains. Protocols include:
- Protein preparation : PDB structures (e.g., 5KIR for COX-2) are protonated and energy-minimized.
- Docking : Grid boxes centered on active sites (20 ų), Lamarckian GA (50 runs).
- Binding energy analysis : ΔG values < −7 kcal/mol suggest strong interactions. Pharmacophore models highlight hydrophobic (chromene ring) and hydrogen-bonding (ethoxy oxygen) features .
Q. How can the chromene core be modified to enhance bioactivity?
Structure-activity relationship (SAR) studies focus on substituent effects:
- Ethoxy position : 8-ethoxy vs. 6-ethoxy derivatives (tested via anti-proliferative assays).
- Ring substitution : Introducing hydroxyl groups (e.g., 7-OH) improves solubility and antioxidant capacity.
- Hybrid derivatives : Coupling with pyrrole or indole moieties enhances kinase inhibition .
Methodological Tables
Q. Table 1. Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | C2/c |
| Unit cell (Å, °) | a = 20.0084, b = 7.2637, c = 19.1056; β = 123.294 |
| Z | 8 |
| R-factor | 0.047 |
| Refinement software | SHELXL-2018/3 |
Q. Table 2. HPLC Conditions for Purity Analysis
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) |
| Mobile phase | Acetonitrile:H2O (70:30) |
| Flow rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention time | ~8.2 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
